
6-sec-Butyloxy-3-chlorophenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE, 0.50 M in THF, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is dissolved in tetrahydrofuran (THF), a common solvent for Grignard reagents due to its ability to stabilize the reactive magnesium center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE typically involves the reaction of 3-chlorophenyl bromide with magnesium in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Preparation of Magnesium Turnings: Magnesium turnings are activated by washing with dilute hydrochloric acid, followed by rinsing with anhydrous ether.
Formation of Grignard Reagent: The activated magnesium is added to a solution of 3-chlorophenyl bromide in THF. The mixture is stirred and heated to initiate the reaction, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and safety.
Automated Systems: Automation ensures precise control over reaction conditions, such as temperature and pressure, enhancing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Applications De Recherche Scientifique
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE has diverse applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research.
Mécanisme D'action
The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium center stabilizes the negative charge on the carbon, making it highly reactive. This reactivity allows it to form new carbon-carbon bonds, a fundamental step in many organic synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorophenylmagnesium Bromide: Similar in structure but lacks the sec-butyloxy group.
Phenylmagnesium Bromide: A simpler Grignard reagent without the chlorine and sec-butyloxy substituents.
Uniqueness
6-SEC-BUTYLOXY-3-CHLOROPHENYLMAGNESIUM BROMIDE is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the sec-butyloxy group can provide steric hindrance, affecting the compound’s behavior in synthesis.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H16BrClMgO |
|---|---|
Poids moléculaire |
364.0 g/mol |
Nom IUPAC |
magnesium;1-butan-2-yloxy-4-(3-chlorophenyl)benzene-6-ide;bromide |
InChI |
InChI=1S/C16H16ClO.BrH.Mg/c1-3-12(2)18-16-9-7-13(8-10-16)14-5-4-6-15(17)11-14;;/h4-9,11-12H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WVXWSDBEPPGICI-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=[C-]C=C(C=C1)C2=CC(=CC=C2)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
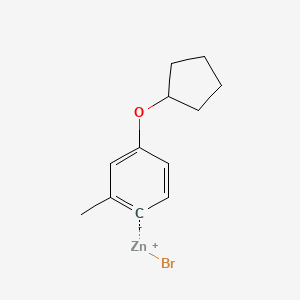
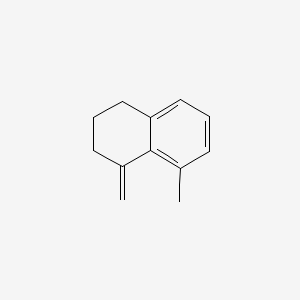
![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
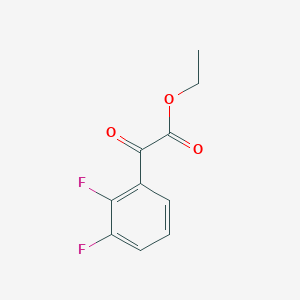
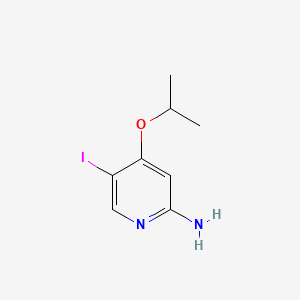
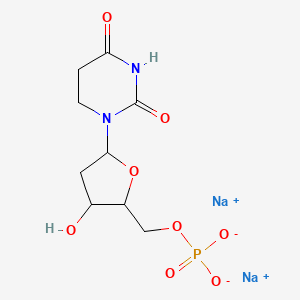
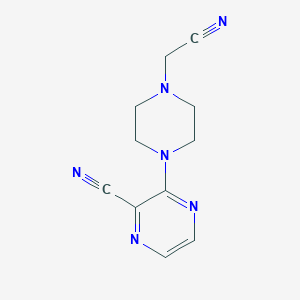
![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
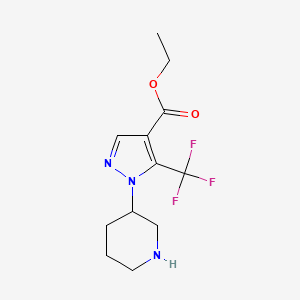
![7-Methylspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14887950.png)
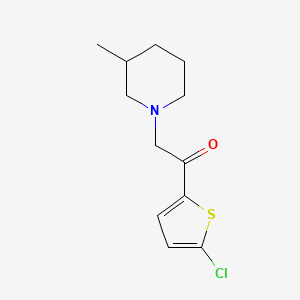

![5'-Bromo-4'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14887978.png)
